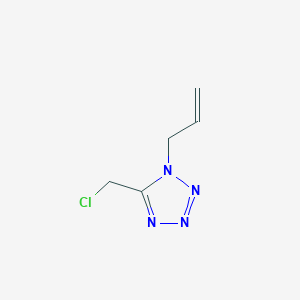![molecular formula C16H20N2OS B2841809 6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1371498-85-9](/img/structure/B2841809.png)
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is a chemical compound. It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridine . These derivatives are structural fragments of alkaloids and exhibit a wide spectrum of biological activity .
Synthesis Analysis
The synthesis of such compounds involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This reaction represents a profound structural transformation . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .Molecular Structure Analysis
The molecular structure of this compound is complex. It includes a thieno[3,2-c]pyridin-5-yl group, a prop-2-ynyl group, and a piperidin-4-yl group . The structure of a number of heterocycles obtained on their basis was studied by X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes and the Stork alkylation with enamine . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Study
Research into the spectroscopic properties of related compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, reveals insights into their electronic absorption, excitation, and fluorescence properties. These findings, supported by quantum chemistry calculations, suggest applications in materials science where specific light absorption or emission properties are required (I. A. Z. Al-Ansari, 2016).
Synthesis of 3-Aryl-2-sulfanylthienopyridines
A three-step synthesis procedure for creating 3-aryl-2-sulfanylthienopyridines from aryl(halopyridinyl)methanones has been developed. This synthesis route provides a method for producing derivatives that could be useful in pharmaceuticals and chemical research due to their potential biological activity and as intermediates in organic synthesis (K. Kobayashi, T. Suzuki, Yuko Egara, 2013).
Antitumor Agents
Studies have identified thienopyridine and benzofuran derivatives as potent antitumor agents, indicating these compounds' relevance in developing new cancer therapies. The structure-activity relationships (SAR) explored in these studies lay the groundwork for future drug development efforts (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, Y. Sugano, 2004).
Novel Thieno-Fused Bicyclic Compounds
The synthesis of novel thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold has been reported. Such compounds are of interest for their potential applications in material science and pharmacology, providing a new avenue for the synthesis of complex molecular architectures (Y. Mabkhot, Salah S. Aladdi, S. Al-showiman, A. Al-Majid, A. Barakat, H. Ghabbour, M. Shaaban, 2015).
Propriétés
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-2-7-17-8-3-13(4-9-17)16(19)18-10-5-15-14(12-18)6-11-20-15/h1,6,11,13H,3-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKORJLJVYIILHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC3=C(C2)C=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1-prop-2-ynylpiperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2841734.png)


![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2841738.png)

![(Z)-3-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]-2-propenenitrile](/img/structure/B2841743.png)
![1-Methylpyrazolo[3,4-b]pyridine](/img/structure/B2841744.png)
![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2841745.png)



